Bienvenue dans la boutique en ligne BenchChem!

Cyprodime

Opioid Receptor Pharmacology Binding Affinity Receptor Selectivity

Cyprodime is a highly selective mu-opioid receptor (MOR) antagonist offering 45-fold selectivity over DOR and 405-fold over KOR. Unlike pan-opioid antagonists (naloxone, naltrexone), cyprodime enables unambiguous attribution of functional outcomes to MOR signaling. As a competitive, reversible antagonist, it surpasses irreversible agents like β-FNA for receptor reserve studies and dynamic pharmacological assays. It produces a 500-fold rightward shift in morphine [³⁵S]GTPγS dose-response curves without inducing conditioned place aversion—unlike naltrexone. The definitive tool for isolating MOR-mediated mechanisms in tissues co-expressing multiple opioid receptor subtypes.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
CAS No. 118111-54-9
Cat. No. B053547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyprodime
CAS118111-54-9
Synonyms(4bR,8aR,9R)-11-(cyclopropylmethyl)-4,8a-dimethoxy-8,8a,9,10-tetrahydro-5H-9,4b-(epiminoethano)phenanthren-6(7H)-one hydrochloride
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5
InChIInChI=1S/C22H29NO3/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15/h3-5,15,19H,6-14H2,1-2H3/t19-,21-,22-/m1/s1
InChIKeyINUCRGMCKDQKNA-CEMLEFRQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyprodime (CAS 118111-54-9): A Selective Mu-Opioid Receptor Antagonist for Pharmacological Research


Cyprodime (CAS 118111-54-9) is an alkoxymorphinan derivative and a selective mu-opioid receptor (MOR) antagonist [1]. Its primary distinguishing characteristic is its high selectivity for the mu-opioid receptor over delta- and kappa-opioid receptors, a profile that contrasts sharply with non-selective antagonists such as naloxone and naltrexone [2]. This selectivity profile, demonstrated both in vitro and in vivo, establishes cyprodime as a critical pharmacological tool for dissecting the specific contributions of MORs in complex physiological and behavioral processes where other opioid receptors are also present [3].

Why Generic Opioid Antagonists Like Naloxone Cannot Substitute for Cyprodime in MOR-Specific Investigations


Broad-spectrum opioid antagonists like naloxone and naltrexone simultaneously block mu-, delta-, and kappa-opioid receptors [1]. This pan-opioid activity prevents researchers from definitively attributing observed effects to a specific receptor subtype. Cyprodime's primary value proposition lies in its high selectivity for the mu-opioid receptor (MOR), which allows for the selective deactivation of MORs while leaving delta and kappa receptors functionally intact [2]. In studies where delta- or kappa-opioid receptor activity confounds interpretation, the use of a non-selective antagonist would yield ambiguous or misleading results. Therefore, substituting cyprodime with a generic antagonist fundamentally compromises the scientific validity of experiments designed to isolate MOR-mediated mechanisms. The following quantitative evidence provides the specific, verifiable basis for this differentiation.

Quantitative Differentiation of Cyprodime: A Comparative Evidence Guide for Procurement Decisions


Receptor Binding Affinity and Selectivity Profile: Cyprodime vs. Naloxone and Naltrexone

In competitive radioligand binding assays, cyprodime demonstrates high affinity and selectivity for the mu-opioid receptor (MOR) with a Ki of 5.4 nM. This affinity is 45-fold higher than its affinity for the delta-opioid receptor (Ki = 244.6 nM) and 405-fold higher than its affinity for the kappa-opioid receptor (Ki = 2187 nM) [1]. This selectivity profile is in stark contrast to the non-selective antagonist naloxone, which exhibits comparable binding affinities for mu, delta, and kappa receptors, and naltrexone, which also binds with high affinity to all three receptor types [2].

Opioid Receptor Pharmacology Binding Affinity Receptor Selectivity

Functional Antagonism of MOR-Mediated G-Protein Activation: Cyprodime vs. Vehicle Control

Cyprodime potently inhibits MOR-mediated G-protein activation. In [35S]GTPγS binding assays using rat brain membranes, cyprodime (10 μM) caused an approximate 500-fold rightward shift in the concentration-response curve for the MOR agonist morphine, increasing its EC50 from a basal value to a significantly higher value [1]. This demonstrates its robust functional antagonism at the level of receptor-proximal signaling.

Functional Antagonism G-Protein Signaling [35S]GTPγS Assay

Behavioral Specificity in vivo: Lack of Conditioned Place Aversion Compared to Naltrexone

In a behavioral comparison using the conditioned place preference (CPP) test in mice, the non-selective antagonist naltrexone produced significant conditioned place aversion. In contrast, the MOR-selective antagonist cyprodime, administered at behaviorally active doses (0.5 mg/kg and larger), did not produce any place aversion [1]. This indicates a different in vivo behavioral profile that is likely attributable to its receptor selectivity.

Behavioral Pharmacology Aversion Conditioned Place Preference

In Vivo Pharmacological Differentiation: Effects on Seizure Threshold vs. Delta- and Kappa-Antagonists

In a comparative in vivo study examining electroshock seizure threshold in mice, the MOR-selective antagonist cyprodime (1-30 mg/kg, i.p.) and the universal antagonist naloxone both increased seizure threshold. This effect was unaltered by the kappa-selective antagonist norbinaltorphimine and was decreased in a dose-related manner by the delta-selective antagonist naltrindole [1]. This pattern of results demonstrates that cyprodime's in vivo effects on seizure susceptibility are specifically mediated by its action at the mu-opioid receptor, which is distinguishable from the effects mediated by delta- or kappa-opioid receptors.

In Vivo Pharmacology Seizure Threshold Receptor Subtype Specificity

Mechanism of Antagonism: Competitive Nature of Cyprodime vs. Non-Competitive Antagonism of β-FNA

The mechanism of antagonism can profoundly impact experimental outcomes, particularly in systems with receptor reserve. Cyprodime acts as a competitive antagonist at the MOR [1]. In contrast, another commonly used MOR antagonist, β-funaltrexamine (β-FNA), is an irreversible (non-competitive) antagonist that covalently binds to and permanently inactivates the receptor [2]. This mechanistic difference is crucial when designing and interpreting experiments, as the effects of a competitive antagonist can be overcome by increasing agonist concentration, whereas the effects of an irreversible antagonist cannot.

Mechanism of Antagonism Competitive Antagonism Receptor Reserve

Optimal Research and Procurement Applications for Cyprodime Based on Verified Evidence


Dissecting MOR-Specific Contributions in Mixed Opioid Receptor Systems

When studying tissues or behavioral models that co-express mu-, delta-, and kappa-opioid receptors, the use of a non-selective antagonist like naloxone produces an ambiguous blockade of all three subtypes. Cyprodime, with its 45-fold selectivity for MOR over DOR and 405-fold selectivity over KOR [1], enables researchers to selectively inhibit MOR signaling. This allows for a definitive attribution of the observed functional or behavioral outcomes specifically to mu-opioid receptor activation.

Investigating MOR-Mediated Behaviors Without Inducing Confounding Aversive States

Studies exploring the role of MOR in motivated behaviors, such as those using operant conditioning or place preference paradigms, can be confounded by the aversive effects of non-selective antagonists. As demonstrated in direct head-to-head studies, cyprodime does not produce conditioned place aversion, unlike naltrexone [2]. Therefore, cyprodime is the superior choice for experiments where the primary objective is to block MOR function without introducing an independent aversive motivational state.

In Vivo Studies Requiring a Reversible, Competitive MOR Antagonist

In pharmacological studies where a reversible blockade is required to assess agonist potency shifts or to maintain dynamic control over receptor function, a competitive antagonist is essential. Unlike irreversible antagonists such as β-FNA which permanently inactivate receptors [3], cyprodime acts as a competitive antagonist [4]. This property makes it suitable for experiments involving receptor reserve analysis or where a transient blockade of MOR is required.

Selective Antagonism of MOR Agonist-Induced G-Protein Signaling

For researchers utilizing [35S]GTPγS binding assays to quantify functional G-protein activation downstream of opioid receptors, cyprodime provides a selective and potent tool. It has been shown to produce a 500-fold rightward shift in the concentration-response curve for the MOR agonist morphine in this assay [5]. This allows for the specific and quantitative analysis of MOR-mediated G-protein signaling in tissue or cell membrane preparations, free from the influence of DOR or KOR activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyprodime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.